RS-64459-193

Beschreibung

Eigenschaften

CAS-Nummer |

123882-89-3 |

|---|---|

Molekularformel |

C26H36Cl2N2O2 |

Molekulargewicht |

479.5 g/mol |

IUPAC-Name |

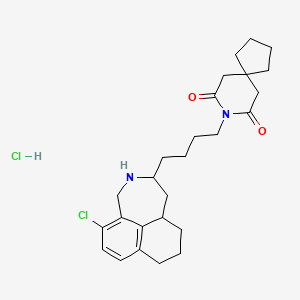

8-[4-(8-chloro-11-azatricyclo[7.4.1.05,14]tetradeca-5(14),6,8-trien-12-yl)butyl]-8-azaspiro[4.5]decane-7,9-dione;hydrochloride |

InChI |

InChI=1S/C26H35ClN2O2.ClH/c27-22-10-9-18-6-5-7-19-14-20(28-17-21(22)25(18)19)8-1-4-13-29-23(30)15-26(16-24(29)31)11-2-3-12-26;/h9-10,19-20,28H,1-8,11-17H2;1H |

InChI-Schlüssel |

UAFJPCSWTKNENY-UHFFFAOYSA-N |

Kanonische SMILES |

C1CCC2(C1)CC(=O)N(C(=O)C2)CCCCC3CC4CCCC5=C4C(=C(C=C5)Cl)CN3.Cl |

Aussehen |

Solid powder |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>3 years if stored properly |

Löslichkeit |

Soluble in DMSO |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

5-chloro-2-(4-(8-azaspiro(4,5)decane-7,9-dione)but-1-yl)-1,2,3,4,8,9,10,10a-octahydronaphth-(1,8-cd)-3-azepine RS 64459-193 RS-64459-193 |

Herkunft des Produkts |

United States |

Foundational & Exploratory

RS-64459-193: An In-Depth Technical Guide on its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

RS-64459-193 is a synthetic compound characterized by its interaction with multiple serotonin (5-HT) receptor subtypes. This technical guide delineates the mechanism of action of this compound, focusing on its core pharmacology as a partial agonist at the 5-HT1A receptor and an antagonist at the 5-HT2A, 5-HT2C, and 5-HT7 receptors. This document provides a comprehensive overview of its binding affinity, functional activity, and the resultant modulation of downstream signaling pathways. Detailed, albeit generalized, experimental protocols for assessing such interactions are presented, alongside structured data tables for quantitative comparison and visual diagrams of the implicated signaling cascades to facilitate a deeper understanding of its molecular pharmacology.

Core Mechanism of Action

This compound is a hybrid molecule derived from RS-30199-193 with the addition of a buspirone side chain.[1] This structural modification confers a distinct pharmacological profile. The primary mechanism of action of this compound is centered on its multi-target engagement of key serotonin receptors involved in neurotransmission.

-

5-HT1A Receptor Partial Agonism: this compound exhibits high affinity for the 5-HT1A receptor, where it functions as a partial agonist.[2][3][4][5] This means it binds to the receptor and elicits a response that is lower than that of the endogenous full agonist, serotonin. This partial agonism is crucial as it can modulate serotonergic activity, potentially stabilizing the system by acting as a functional antagonist in the presence of high serotonin levels and as an agonist in low serotonin states.

-

5-HT2A, 5-HT2C, and 5-HT7 Receptor Antagonism: In addition to its effects on the 5-HT1A receptor, this compound also demonstrates high affinity for and antagonism of 5-HT2A, 5-HT2C, and 5-HT7 receptors.[2][3][4] By blocking the actions of serotonin at these receptors, this compound can inhibit various downstream signaling cascades that are typically initiated by the activation of these G-protein coupled receptors.

Quantitative Pharmacological Data

The binding affinity of this compound for various serotonin receptor subtypes has been quantified, providing a clear picture of its target engagement profile.

| Target Receptor | Binding Affinity (Ki) | Binding Affinity (pKi) | Functional Activity | Reference |

| 5-HT1A | 24.9 nM | - | Partial Agonist | [2][3][4][5] |

| 5-HT2A | - | 7.02 | Antagonist | [2][3][4] |

| 5-HT2C | - | 6.87 | Antagonist | [2][3][4] |

| 5-HT7 | - | 7.18 | Antagonist | [2][3][4] |

Signaling Pathways

The interaction of this compound with its target receptors modulates distinct intracellular signaling pathways.

5-HT1A Receptor Signaling

As a partial agonist, this compound activates the 5-HT1A receptor, which is coupled to inhibitory Gi/o proteins. This leads to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP) levels, and subsequent downstream effects on protein kinase A (PKA). Additionally, activation of the Gi/o pathway can lead to the opening of G-protein-coupled inwardly-rectifying potassium (GIRK) channels, causing neuronal hyperpolarization.

5-HT2A and 5-HT2C Receptor Signaling

This compound acts as an antagonist at 5-HT2A and 5-HT2C receptors, which are primarily coupled to Gq/11 proteins. By blocking serotonin's binding, this compound prevents the activation of phospholipase C (PLC), which in turn inhibits the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). This leads to a reduction in intracellular calcium release and protein kinase C (PKC) activation.

5-HT7 Receptor Signaling

At the 5-HT7 receptor, this compound acts as an antagonist, preventing its activation by serotonin. The 5-HT7 receptor is coupled to Gs proteins, which stimulate adenylyl cyclase activity, leading to an increase in intracellular cAMP levels. By blocking this receptor, this compound inhibits this signaling cascade.

Experimental Protocols

Disclaimer: The following protocols are generalized descriptions based on standard pharmacological assays. Detailed, specific protocols for this compound are not publicly available in their entirety.

Radioligand Binding Assay (for determining Ki)

This assay measures the affinity of a compound for a specific receptor by assessing its ability to displace a radiolabeled ligand.

Objective: To determine the binding affinity (Ki) of this compound for 5-HT1A, 5-HT2A, 5-HT2C, and 5-HT7 receptors.

Materials:

-

Cell membranes from CHO or HEK293 cells stably expressing the human serotonin receptor of interest.

-

Radioligand (e.g., [³H]-8-OH-DPAT for 5-HT1A).

-

This compound at various concentrations.

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, with 10 mM MgCl₂ and 0.1% BSA).

-

Scintillation cocktail.

-

Glass fiber filters.

-

Scintillation counter.

Procedure:

-

Incubate cell membranes with a fixed concentration of the radioligand and varying concentrations of this compound in the assay buffer.

-

Allow the reaction to reach equilibrium (e.g., 60 minutes at 25°C).

-

Terminate the reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.

-

Wash the filters with ice-cold assay buffer to remove non-specific binding.

-

Place filters in scintillation vials with scintillation cocktail.

-

Quantify radioactivity using a scintillation counter.

-

Calculate the IC50 value (concentration of this compound that inhibits 50% of radioligand binding) and convert to a Ki value using the Cheng-Prusoff equation.

[³⁵S]GTPγS Binding Assay (for determining functional activity)

This functional assay measures the activation of G-proteins coupled to a receptor of interest upon ligand binding.

Objective: To determine the functional activity (partial agonism) of this compound at the 5-HT1A receptor.

Materials:

-

Cell membranes expressing the 5-HT1A receptor.

-

[³⁵S]GTPγS.

-

This compound at various concentrations.

-

GDP.

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, with 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA).

-

Scintillation cocktail.

-

Glass fiber filters.

-

Scintillation counter.

Procedure:

-

Pre-incubate cell membranes with this compound and GDP in the assay buffer.

-

Initiate the reaction by adding [³⁵S]GTPγS.

-

Incubate for a defined period (e.g., 60 minutes at 30°C).

-

Terminate the reaction by rapid filtration through glass fiber filters.

-

Wash the filters with ice-cold buffer.

-

Quantify the amount of bound [³⁵S]GTPγS using a scintillation counter.

-

Plot the concentration-response curve to determine the Emax (maximum effect) and EC50 (concentration for 50% of maximal effect) relative to a full agonist.

Conclusion

This compound is a multi-target serotonergic agent with a well-defined in vitro pharmacological profile. Its mechanism of action is characterized by partial agonism at the 5-HT1A receptor and antagonism at 5-HT2A, 5-HT2C, and 5-HT7 receptors. This unique combination of activities results in a complex modulation of serotonergic neurotransmission, the understanding of which is critical for the exploration of its therapeutic potential in various CNS disorders. The data and methodologies presented in this guide provide a foundational understanding for further research and development of this and related compounds.

References

- 1. An Overview on GPCRs and Drug Discovery: Structure-Based Drug Design and Structural Biology on GPCRs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 5-HT1A receptor-mediated G protein activation assessed by [35S]GTPgammaS binding in rat cerebral cortex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Regulation of 5-HT1A receptor-stimulated [35S]-GTPγS binding as measured by quantitative autoradiography following chronic agonist administration - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Use of the GTPγS ([35S]GTPγS and Eu-GTPγS) binding assay for analysis of ligand potency and efficacy at G protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

The Synthesis of RS-64459-193: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthetic pathway of RS-64459-193, a potent and selective 5-HT1A receptor partial agonist. The document provides a step-by-step methodology for the synthesis, presenting quantitative data in structured tables and illustrating key processes with diagrams. This guide is intended for an audience with a professional background in organic chemistry, medicinal chemistry, and drug development.

Overview of the Synthetic Strategy

The synthesis of this compound, chemically known as (R)-2-(4-(4-(2,3-dichlorophenyl)piperazin-1-yl)butyl)-2,3-dihydro-1H-isoindol-1-one, is a multi-step process. The core strategy involves the preparation of two key intermediates: 1-(2,3-dichlorophenyl)piperazine and 2-(4-bromobutyl)isoindolin-1-one . These intermediates are subsequently coupled to yield the final product. The overall synthetic workflow is depicted below.

Caption: Overall synthetic workflow for this compound.

Synthesis of Precursor 1: 1-(2,3-dichlorophenyl)piperazine

The first key intermediate, 1-(2,3-dichlorophenyl)piperazine, is synthesized from 2,3-dichloroaniline and bis(2-chloroethyl)amine via a cyclization reaction.

Experimental Protocol

A mixture of 2,3-dichloroaniline (1.0 eq) and bis(2-chloroethyl)amine hydrochloride (1.1 eq) in a suitable high-boiling solvent such as n-butanol or diethylene glycol is heated at reflux for an extended period (typically 24-48 hours). The reaction progress is monitored by Thin Layer Chromatography (TLC). Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is then partitioned between an organic solvent (e.g., ethyl acetate) and an aqueous basic solution (e.g., 1M NaOH). The organic layer is washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated to yield the crude product. Purification is achieved by column chromatography on silica gel.

Quantitative Data

| Reagent/Product | Molar Mass ( g/mol ) | Moles (mol) | Mass (g) | Volume (mL) | Yield (%) |

| 2,3-Dichloroaniline | 162.02 | 1.0 | 162.02 | - | - |

| Bis(2-chloroethyl)amine HCl | 178.48 | 1.1 | 196.33 | - | - |

| 1-(2,3-dichlorophenyl)piperazine | 231.12 | - | - | - | ~60-70 |

Synthesis of Precursor 2: 2-(4-bromobutyl)isoindolin-1-one

The second key intermediate, 2-(4-bromobutyl)isoindolin-1-one, is prepared by the N-alkylation of phthalimide with 1,4-dibromobutane.

Experimental Protocol

To a solution of phthalimide (1.0 eq) in a polar aprotic solvent such as N,N-dimethylformamide (DMF), is added a base, typically potassium carbonate (1.5 eq). The mixture is stirred at room temperature for 30 minutes before the addition of 1,4-dibromobutane (3.0 eq). The reaction is then heated to 70-80°C and stirred for 12-16 hours. After cooling, the reaction mixture is poured into ice water, and the resulting precipitate is collected by filtration. The crude product is washed with water and then purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford 2-(4-bromobutyl)isoindolin-1-one as a white solid.

Quantitative Data

| Reagent/Product | Molar Mass ( g/mol ) | Moles (mol) | Mass (g) | Volume (mL) | Yield (%) |

| Phthalimide | 147.13 | 1.0 | 147.13 | - | - |

| 1,4-Dibromobutane | 215.90 | 3.0 | 647.70 | - | - |

| Potassium Carbonate | 138.21 | 1.5 | 207.32 | - | - |

| 2-(4-Bromobutyl)isoindolin-1-one | 282.15 | - | - | - | ~75-85 |

Final Synthesis of this compound

The final step involves the coupling of the two synthesized precursors, 1-(2,3-dichlorophenyl)piperazine and 2-(4-bromobutyl)isoindolin-1-one.

Experimental Protocol

A mixture of 1-(2,3-dichlorophenyl)piperazine (1.0 eq), 2-(4-bromobutyl)isoindolin-1-one (1.1 eq), and a base such as potassium carbonate (2.0 eq) in a polar aprotic solvent like acetonitrile or DMF is heated at reflux for 12-24 hours. The reaction is monitored by TLC. Upon completion, the solvent is removed under reduced pressure. The residue is taken up in an organic solvent and washed with water. The organic layer is dried, filtered, and concentrated. The crude product is purified by column chromatography to yield this compound. For the synthesis of the (R)-enantiomer, chiral separation techniques such as preparative chiral High-Performance Liquid Chromatography (HPLC) would be employed.

Quantitative Data

| Reagent/Product | Molar Mass ( g/mol ) | Moles (mol) | Mass (g) | Volume (mL) | Yield (%) |

| 1-(2,3-dichlorophenyl)piperazine | 231.12 | 1.0 | 231.12 | - | - |

| 2-(4-Bromobutyl)isoindolin-1-one | 282.15 | 1.1 | 310.37 | - | - |

| Potassium Carbonate | 138.21 | 2.0 | 276.42 | - | - |

| This compound | 432.36 | - | - | - | ~50-60 |

Signaling Pathway of this compound

As a 5-HT1A receptor partial agonist, this compound modulates the serotonergic system. The 5-HT1A receptor is a G-protein coupled receptor (GPCR) that primarily couples to the inhibitory G-protein, Gi/o. Activation of this receptor leads to a cascade of intracellular events that ultimately modulate neuronal excitability.

Caption: 5-HT1A receptor signaling pathway.

Upon binding of this compound to the 5-HT1A receptor, the associated Gi/o protein is activated. The α-subunit of the G-protein dissociates and inhibits the enzyme adenylyl cyclase. This inhibition leads to a decrease in the intracellular concentration of cyclic adenosine monophosphate (cAMP). Lower levels of cAMP result in reduced activation of Protein Kinase A (PKA). PKA is a key enzyme that phosphorylates various downstream targets, including transcription factors like the cAMP response element-binding protein (CREB), thereby modulating gene expression and neuronal function. The βγ-subunits of the G-protein can also directly modulate ion channels, leading to neuronal hyperpolarization.

This guide provides a comprehensive overview of the synthesis and primary mechanism of action of this compound, offering valuable insights for professionals in the field of drug discovery and development. The provided protocols are representative and may require optimization based on specific laboratory conditions and available reagents.

Unveiling the Target of RS-64459-193 (AMG 193): A Technical Guide to its Identification and Validation as a PRMT5 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the target identification and validation of RS-64459-193, now widely known as AMG 193. This compound has emerged as a promising therapeutic agent, and understanding its mechanism of action is crucial for its continued development and clinical application.

Executive Summary

This compound (AMG 193) has been identified as a first-in-class, orally bioavailable, and potent MTA-cooperative inhibitor of Protein Arginine Methyltransferase 5 (PRMT5).[1][2] Its therapeutic potential lies in a synthetic lethal approach, selectively targeting cancer cells with a homozygous deletion of the methylthioadenosine phosphorylase (MTAP) gene.[2][3] This deletion, present in approximately 10-15% of human cancers, leads to the accumulation of 5'-methylthioadenosine (MTA), which AMG 193 leverages to enhance its binding and inhibition of PRMT5.[1][4] This targeted approach spares normal tissues, promising a favorable safety profile.[1][2] Preclinical and clinical data have demonstrated its robust anti-tumor activity across a range of MTAP-deleted solid tumors.[1][2][3]

Target Identification: Pinpointing PRMT5

The identification of PRMT5 as the target of AMG 193 was the result of functional genomic screens that revealed a strong dependency of MTAP-deleted cancer cells on PRMT5 for survival.[2] This synthetic lethal relationship established PRMT5 as a high-value target for therapeutic intervention in this specific cancer patient population.

Target Validation: A Multi-faceted Approach

The validation of PRMT5 as the bona fide target of AMG 193 involved a series of rigorous preclinical and clinical investigations.

Biochemical and Cellular Assays

In vitro studies were fundamental in confirming the mechanism of action. AMG 193 demonstrated potent and selective inhibition of PRMT5, particularly in the presence of MTA.[2] This MTA-cooperative binding is a key feature of its selectivity.[2] Cellular assays in MTAP-isogenic cell lines confirmed that AMG 193 selectively inhibits the growth of MTAP-deleted cells.[4][5]

Pharmacodynamic and Efficacy Studies

Pharmacodynamic studies confirmed target engagement by measuring the reduction of symmetric dimethylarginine (SDMA), a product of PRMT5 activity.[1] Complete inhibition of tumor SDMA was observed at clinically relevant doses.[1] In vivo studies using patient-derived xenograft (PDX) models of various MTAP-deleted cancers showed significant anti-tumor activity at well-tolerated doses.[2][4]

Clinical Trial Evidence

The ongoing Phase 1/2 clinical trial (NCT05094336, NCT05275478) has provided the most compelling validation.[1][6] Patients with advanced MTAP-deleted solid tumors treated with AMG 193 have shown encouraging responses, including confirmed partial responses across multiple tumor types.[1][2][3]

Quantitative Data Summary

The following tables summarize key quantitative data from preclinical and clinical studies of AMG 193.

| Parameter | Value | Context | Reference |

| IC50 (MTAP-deleted cells) | 0.107 µM | Cell viability assay | [4] |

| IC50 Fold Selectivity | 46-fold lower than WT | Cell viability in HCT116 cells | [4] |

| SDMA IC50 Fold Selectivity | 90-fold lower than WT | Global SDMA level assessment | [4] |

| Binding Affinity (Kd) | 3.9 pM | To PRMT5-MTA complex | [4] |

| Binding Half-life | ~25 hours | Dissociation rate from PRMT5-MTA | [4] |

| Oral Bioavailability (mice) | 77% | At 5 mg/kg dose | [4] |

Table 1: Preclinical Pharmacological Profile of AMG 193

| Tumor Type | Confirmed Partial Responses (PRs) | Unconfirmed PRs | Stable Disease (SD) | Progressive Disease (PD) | Not Evaluable (NE) | Reference |

| NSCLC (n=17) | 2 | 3 | 6 | 3 | 3 | [1] |

| Pancreatic (n=23) | 2 | 3 | 4 | 8 | 6 | [1] |

| Biliary Tract (n=19) | 2 | 0 | 8 | 3 | 6 | [1] |

| Esophageal/Gastric (n=6) | 1 | 1 | 2 | 2 | 0 | [1] |

Table 2: Preliminary Clinical Efficacy of AMG 193 in MTAP-Deleted Solid Tumors (Phase 1)

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of these findings.

Cell Viability Assay

-

Cell Seeding: MTAP-wildtype and MTAP-deleted cancer cell lines (e.g., HCT116) are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

-

Compound Treatment: Cells are treated with a serial dilution of AMG 193 for a specified period (e.g., 72 hours).

-

Viability Assessment: Cell viability is measured using a commercially available assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay (Promega), which quantifies ATP levels.

-

Data Analysis: The luminescent signal is read using a plate reader, and the data is normalized to vehicle-treated controls. IC50 values are calculated using non-linear regression analysis.

Symmetric Dimethylarginine (SDMA) Western Blot

-

Cell Lysis: Cells treated with AMG 193 are harvested and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Protein concentration in the lysates is determined using a BCA assay.

-

SDS-PAGE and Western Blotting: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

Immunoblotting: The membrane is blocked and then incubated with a primary antibody specific for SDMA, followed by an HRP-conjugated secondary antibody.

-

Detection: The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged. Band intensities are quantified using densitometry software.

Patient-Derived Xenograft (PDX) Mouse Models

-

Tumor Implantation: PDX models of various MTAP-deleted solid tumors are established by subcutaneously implanting tumor fragments into immunocompromised mice.

-

Tumor Growth and Randomization: Once tumors reach a specified volume, mice are randomized into vehicle control and AMG 193 treatment groups.

-

Drug Administration: AMG 193 is administered orally at various dose levels and schedules.

-

Efficacy Assessment: Tumor volume is measured regularly using calipers. Body weight is monitored as an indicator of toxicity.

-

Pharmacodynamic Analysis: At the end of the study, tumors can be harvested for analysis of SDMA levels by western blot or immunohistochemistry to confirm target engagement.

Visualizing the Mechanism and Workflow

Signaling Pathway of AMG 193 Action

References

- 1. onclive.com [onclive.com]

- 2. AMG 193, a Clinical Stage MTA-Cooperative PRMT5 Inhibitor, Drives Antitumor Activity Preclinically and in Patients with MTAP-Deleted Cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 3. First-in-human study of AMG 193, an MTA-cooperative PRMT5 inhibitor, in patients with MTAP-deleted solid tumors: results from phase I dose exploration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. MTA-cooperative PRMT5 inhibitor exerts robust antitumor activity | BioWorld [bioworld.com]

- 5. m.youtube.com [m.youtube.com]

- 6. UCSF Solid Tumor Trial → AMG 193 in Participants With Advanced MTAP-null Solid Tumors (MTAPESTRY 101) [clinicaltrials.ucsf.edu]

Technical Guide: Assessing Cell Permeability of RS-64459-193

This technical guide provides an in-depth overview of the methodologies used to assess the cell permeability of the hypothetical compound RS-64459-193. This document is intended for researchers, scientists, and drug development professionals involved in the preclinical evaluation of therapeutic candidates. The guide details the experimental protocols for the widely accepted Caco-2 cell permeability assay, presents data in a structured format, and includes visualizations of key experimental workflows.

Introduction to Cell Permeability Assays

In drug discovery and development, determining a compound's ability to traverse biological membranes is a critical step in evaluating its potential for oral bioavailability and in vivo efficacy.[1] Cell permeability assays are essential in vitro tools for predicting the intestinal absorption of drug candidates in a controlled laboratory environment.[1] Among the various models, the Caco-2 cell permeability assay is considered a gold standard due to its close resemblance to the human intestinal epithelium.[1]

This guide will focus on the application of the Caco-2 permeability assay to characterize the transport properties of this compound. The assay measures the rate of transport of a compound across a confluent monolayer of Caco-2 cells, a human colon adenocarcinoma cell line that differentiates to form a polarized epithelial barrier with tight junctions and transporters.[1][2]

Quantitative Data Summary

The following tables summarize the hypothetical permeability data for this compound, along with control compounds, as determined by a bidirectional Caco-2 assay. The apparent permeability coefficient (Papp) is a quantitative measure of the rate of passage of a compound across the cell monolayer.[3]

Table 1: Apparent Permeability (Papp) of this compound and Control Compounds

| Compound | Direction | Papp (x 10⁻⁶ cm/s) | Permeability Class |

| This compound | A -> B | 8.5 | High |

| This compound | B -> A | 15.2 | - |

| Caffeine (High Permeability Control) | A -> B | 25.0 | High |

| Mannitol (Low Permeability Control) | A -> B | 0.5 | Low |

| Lucifer Yellow (Monolayer Integrity) | A -> B | <1.0 | Low |

A -> B: Apical to Basolateral transport (mimicking intestinal absorption) B -> A: Basolateral to Apical transport (assessing efflux)

Table 2: Efflux Ratio of this compound

| Compound | Papp (B -> A) (x 10⁻⁶ cm/s) | Papp (A -> B) (x 10⁻⁶ cm/s) | Efflux Ratio (Papp B-A / Papp A-B) | Interpretation |

| This compound | 15.2 | 8.5 | 1.79 | Potential for efflux |

An efflux ratio greater than 2 is a strong indicator that the compound is a substrate for efflux transporters, such as P-glycoprotein (P-gp).[4]

Experimental Protocols

This section details the key experimental protocols for the Caco-2 cell permeability assay.

Caco-2 Cell Culture and Seeding

-

Cell Culture: Caco-2 cells are cultured in T-75 flasks at 37°C in a humidified atmosphere of 5% CO2.[1] The culture medium is changed every 2-3 days.

-

Seeding: Once the cells reach 80-90% confluency, they are harvested and seeded onto Millicell® hanging cell culture inserts (or a similar transwell system) at a specified density.[1] The cells are then cultured for 21-25 days to allow for differentiation and the formation of a confluent monolayer with tight junctions.[2]

Monolayer Integrity Assessment

Before conducting the permeability assay, the integrity of the Caco-2 cell monolayer must be confirmed. This is typically done using two methods:

-

Transepithelial Electrical Resistance (TEER): TEER is a measure of the tightness of the cellular monolayer to the flow of ions.[5] A high TEER value indicates a well-formed, confluent monolayer.

-

Lucifer Yellow Permeability Test: Lucifer Yellow is a fluorescent molecule that has very low permeability across intact cell monolayers. A low Papp value for Lucifer Yellow (<1.0 x 10⁻⁶ cm/s) confirms the integrity of the tight junctions.[1]

Bidirectional Permeability Assay

-

Equilibration: The Caco-2 monolayers are washed and equilibrated in Hank's Balanced Salt Solution (HBSS) for 30 minutes at 37°C.[1]

-

Dosing: Dosing solutions of this compound and control compounds are prepared in HBSS.

-

Apical to Basolateral (A -> B) Permeability:

-

The dosing solution is added to the apical (donor) chamber.

-

Fresh HBSS is added to the basolateral (receiver) chamber.[1]

-

-

Basolateral to Apical (B -> A) Permeability:

-

The dosing solution is added to the basolateral (donor) chamber.

-

Fresh HBSS is added to the apical (receiver) chamber.[1]

-

-

Sampling: Samples are collected from the receiver chamber at predefined time points (e.g., 30, 60, 90, and 120 minutes). The volume removed is replaced with fresh HBSS.

-

Analysis: The concentration of the compound in the collected samples is determined using a suitable analytical method, such as LC-MS/MS (Liquid Chromatography with tandem mass spectrometry).

Data Analysis

The apparent permeability coefficient (Papp) is calculated using the following equation:

Papp = (dQ/dt) / (A * C₀)

Where:

-

dQ/dt is the rate of permeation of the drug across the cells.

-

A is the surface area of the filter membrane.

-

C₀ is the initial concentration of the drug in the donor chamber.

Visualizations

The following diagrams illustrate the key processes and workflows described in this guide.

Caption: Workflow of the Caco-2 cell permeability assay.

Caption: Mechanisms of compound transport across Caco-2 cells.

References

In-depth Technical Guide: Solubility and Stability Studies of RS-64459-193

Notice to the Reader: Despite a comprehensive search for publicly available data, specific quantitative information regarding the solubility and stability of the compound RS-64459-193, chemically identified as 5-chloro-2-[4-(8-azaspiro[4.5]decane-7,9-dione)-but-1-yl]-1,2,3,4,8,9,10,10a-octahydronaphth[1,8-cd]-3-azepine hydrochloride, is not available in the public domain. The information that is frequently and erroneously associated with this compound belongs to a different chemical entity, 5-Oxa-2-azaspiro[3.6]decane hydrochloride.

This guide, therefore, outlines the general principles and standard methodologies that would be employed in the solubility and stability studies of a research compound like this compound for an audience of researchers, scientists, and drug development professionals. It will provide a framework of the expected experimental protocols and data presentation, which can be applied once such data becomes available.

Compound Profile: this compound

This compound is recognized as a partial agonist of the 5-HT1A serotonin receptor. Its primary area of research is within neuropharmacology, particularly in the study of serotonergic pathways. Due to its potential therapeutic applications, a thorough understanding of its physicochemical properties, such as solubility and stability, is critical for its development as a drug candidate.

Solubility Assessment

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability. For a compound like this compound, solubility would be assessed in various media relevant to the drug development process.

Experimental Protocols

A standard approach to determining the solubility of a new chemical entity involves the following methodologies:

2.1.1. Thermodynamic Solubility in Aqueous Buffers:

-

Objective: To determine the equilibrium solubility of this compound in aqueous media at different pH values, simulating the physiological pH range of the gastrointestinal tract.

-

Method: A shake-flask method would be employed. An excess amount of the compound is added to a series of buffers (e.g., pH 1.2, 4.5, 6.8, and 7.4). The suspensions are agitated at a constant temperature (typically 25 °C or 37 °C) until equilibrium is reached (usually 24-72 hours). The samples are then filtered or centrifuged, and the concentration of the dissolved compound in the supernatant is quantified using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).

2.1.2. Solubility in Organic Solvents and Biorelevant Media:

-

Objective: To assess the solubility in solvents relevant for formulation development and in media that mimic the composition of intestinal fluids.

-

Method: The shake-flask method is also used here. Solvents would include those commonly used in pre-clinical and clinical formulations (e.g., ethanol, propylene glycol, DMSO). Biorelevant media, such as Simulated Gastric Fluid (SGF) and Simulated Intestinal Fluid (SIF), would also be tested to predict in vivo dissolution.

Data Presentation

The solubility data would be summarized in a tabular format for clarity and ease of comparison.

Table 1: Hypothetical Solubility Profile of this compound

| Solvent/Medium | Temperature (°C) | pH | Solubility (mg/mL) |

| Water | 25 | ~7.0 | Data Not Available |

| 0.1 N HCl | 37 | 1.2 | Data Not Available |

| Acetate Buffer | 37 | 4.5 | Data Not Available |

| Phosphate Buffer | 37 | 6.8 | Data Not Available |

| Phosphate Buffer | 37 | 7.4 | Data Not Available |

| Ethanol | 25 | N/A | Data Not Available |

| Propylene Glycol | 25 | N/A | Data Not Available |

| DMSO | 25 | N/A | Data Not Available |

| Simulated Gastric Fluid (Fasted State) | 37 | 1.6 | Data Not Available |

| Simulated Intestinal Fluid (Fasted State) | 37 | 6.5 | Data Not Available |

Stability Studies

Stability testing is essential to determine the shelf-life of a drug substance and to identify its degradation products.

Experimental Protocols

3.1.1. Solid-State Stability:

-

Objective: To evaluate the stability of this compound in its solid form under various environmental conditions.

-

Method: The compound would be subjected to accelerated stability testing according to the International Council for Harmonisation (ICH) guidelines. This involves storing the compound at elevated temperatures and humidity (e.g., 40 °C / 75% RH) for a defined period (e.g., up to 6 months). Samples are withdrawn at specified time points and analyzed for purity and degradation products using a stability-indicating HPLC method.

3.1.2. Solution-State Stability:

-

Objective: To assess the stability of this compound in solution, which is crucial for the development of liquid formulations and for understanding its behavior in biological fluids.

-

Method: The compound is dissolved in various solvents and buffer solutions and stored at different temperatures. Aliquots are taken at regular intervals and analyzed by HPLC to determine the rate of degradation and to identify any degradants.

3.1.3. Forced Degradation Studies:

-

Objective: To identify potential degradation pathways and to develop a stability-indicating analytical method.

-

Method: The compound is exposed to harsh conditions, including acid, base, oxidation, heat, and light. The resulting degradation products are characterized using techniques such as LC-MS (Liquid Chromatography-Mass Spectrometry) and NMR (Nuclear Magnetic Resonance) spectroscopy.

Data Presentation

The results of the stability studies would be presented in a table summarizing the degradation under different conditions.

Table 2: Hypothetical Stability Profile of this compound

| Condition | Duration | Temperature (°C) | % Degradation | Major Degradants |

| Solid State (40°C/75% RH) | 6 months | 40 | Data Not Available | Data Not Available |

| Aqueous Solution (pH 1.2) | 24 hours | 25 | Data Not Available | Data Not Available |

| Aqueous Solution (pH 7.4) | 24 hours | 25 | Data Not Available | Data Not Available |

| Aqueous Solution (pH 9.0) | 24 hours | 25 | Data Not Available | Data Not Available |

| 3% H₂O₂ | 24 hours | 25 | Data Not Available | Data Not Available |

| Photostability (ICH Q1B) | - | - | Data Not Available | Data Not Available |

Visualization of Methodologies

The following diagrams illustrate the logical flow of the experimental protocols described.

Caption: A flowchart illustrating the shake-flask method for determining thermodynamic solubility.

The Therapeutic Potential of RS-64459-193 (AMG 193): An MTA-Cooperative PRMT5 Inhibitor for MTAP-Deleted Cancers

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Introduction

RS-64459-193, also known as AMG 193, is a first-in-class, orally bioavailable small molecule that acts as a potent and selective MTA-cooperative inhibitor of protein arginine methyltransferase 5 (PRMT5).[1] This novel mechanism of action allows AMG 193 to selectively target cancer cells with a specific genetic alteration – the deletion of the methylthioadenosine phosphorylase (MTAP) gene.[2][3] MTAP deletions are present in approximately 10-15% of all human cancers, including a significant portion of glioblastomas, mesotheliomas, bladder cancers, pancreatic cancers, and non-small cell lung cancers (NSCLC).[1][4] This whitepaper will provide a comprehensive overview of the mechanism of action, preclinical and clinical data, and potential therapeutic applications of this compound.

Mechanism of Action: A Synthetically Lethal Approach

The therapeutic strategy of AMG 193 is rooted in the concept of synthetic lethality. In normal cells, the MTAP enzyme plays a crucial role in the salvage of adenine and methionine from 5'-methylthioadenosine (MTA). When the MTAP gene is deleted, as is the case in certain cancers, MTA accumulates within the tumor cells.[3]

AMG 193 leverages this accumulation of MTA. It preferentially binds to the PRMT5 enzyme when it is already in a complex with MTA, forming a stable ternary complex.[2][3] This MTA-cooperative inhibition leads to a potent and selective shutdown of PRMT5 activity in MTAP-deleted cancer cells, while largely sparing normal, MTAP-expressing cells.[2] The inhibition of PRMT5, a key enzyme that methylates a variety of proteins involved in cellular processes, results in several downstream effects that collectively lead to cancer cell death. These effects include:

-

Cell Cycle Arrest: Inhibition of PRMT5 leads to a halt in the cell cycle, preventing cancer cells from proliferating.[1][4]

-

DNA Damage: The disruption of PRMT5 activity induces DNA damage within the cancer cells.[1][4]

-

Aberrant RNA Splicing: PRMT5 is involved in the proper splicing of RNA. Its inhibition leads to errors in this process, resulting in dysfunctional proteins.[1][4]

These cellular insults ultimately trigger senescence and apoptosis in the MTAP-deleted cancer cells.[1]

Preclinical Data

Extensive preclinical studies have demonstrated the potent and selective anti-tumor activity of AMG 193 in a variety of in vitro and in vivo models of MTAP-deleted cancers.

In Vitro Activity

In cell-based assays, AMG 193 has shown significant potency and selectivity for MTAP-deleted cancer cell lines compared to their wild-type counterparts.

| Parameter | MTAP-deleted Cells | MTAP Wild-Type Cells | Fold Selectivity | Reference |

| Cell Viability IC50 | 46-fold lower | 46x | [3] | |

| SDMA Inhibition IC50 | 90-fold lower | 90x | [3] |

Experimental Protocol: Cell Viability Assay

Cell viability was assessed using a standard colorimetric assay. Briefly, cancer cell lines (both MTAP-deleted and wild-type) were seeded in 96-well plates and treated with increasing concentrations of AMG 193 for a specified period (e.g., 72 hours). A reagent such as MTT or resazurin was then added, which is converted into a colored or fluorescent product by metabolically active cells. The absorbance or fluorescence was measured using a plate reader, and the IC50 values (the concentration of drug that inhibits cell growth by 50%) were calculated from the dose-response curves.

In Vivo Activity

In xenograft models using human cancer cell lines and patient-derived tumors, orally administered AMG 193 demonstrated robust and dose-dependent anti-tumor activity.[2][3]

| Animal Model | Cancer Type | Treatment | Outcome | Reference |

| Xenograft | MTAP-deleted solid tumors | AMG 193 (oral) | Significant tumor growth inhibition | [2] |

| Xenograft | MTAP-deleted solid tumors | AMG 193 (oral) | Significant reduction in SDMA levels | [3] |

Experimental Protocol: Xenograft Tumor Model

Human cancer cells with and without MTAP deletion were implanted subcutaneously into immunocompromised mice. Once tumors reached a palpable size, mice were randomized into vehicle control and treatment groups. AMG 193 was administered orally at various doses and schedules. Tumor volume was measured regularly using calipers. At the end of the study, tumors were excised and analyzed for pharmacodynamic markers, such as levels of symmetric dimethylarginine (SDMA), to confirm target engagement.

Clinical Data

AMG 193 is currently being evaluated in a Phase 1/2 clinical trial in patients with advanced MTAP-deleted solid tumors.[2] Preliminary results from this ongoing study have been promising, demonstrating clinical activity and a manageable safety profile.

Efficacy

| Parameter | Value | Cancer Types | Reference |

| Confirmed Partial Responses | Observed | Various solid tumors | [2] |

| Disease Stabilization | Observed in most patients | Various solid tumors | [1] |

| ctDNA Reduction | >90% in all patients with partial responses | Various solid tumors | [1] |

Safety and Tolerability

The safety profile of AMG 193 in the dose-expansion phase of the clinical trial has been generally manageable.

| Adverse Event (Any Grade) | Frequency | Adverse Event (Grade 3) | Frequency | Reference |

| Nausea | 57.5% | Nausea | 4.6% | [1] |

| Vomiting | 34.5% | Vomiting | 3.4% | [1] |

| Fatigue | 25.3% | Fatigue | 1.1% | [1] |

Importantly, there has been no clinically significant myelosuppression, a dose-limiting toxicity often seen with first-generation, non-selective PRMT5 inhibitors.[1]

Visualizing the Mechanism and Workflow

To further elucidate the processes involved, the following diagrams illustrate the signaling pathway of AMG 193 and a typical experimental workflow.

Caption: Signaling pathway of this compound (AMG 193) in MTAP-deleted cancer cells.

Caption: Experimental workflow for in vivo efficacy studies of this compound.

Potential Therapeutic Applications

The selective nature of this compound makes it a promising therapeutic candidate for a wide range of solid tumors harboring MTAP deletions. The prevalence of this genetic alteration in cancers with high unmet medical need underscores the potential clinical impact of this targeted therapy. Some of the key cancer types where AMG 193 could be beneficial include:

-

Glioblastoma

-

Mesothelioma

-

Bladder Cancer

-

Pancreatic Cancer

-

Esophageal Cancer

-

Squamous Non-Small Cell Lung Cancer (NSCLC)

-

Melanoma

Furthermore, preclinical data suggests that AMG 193 may have synergistic effects when combined with other anti-cancer agents, such as chemotherapies and targeted therapies like the KRAS G12C inhibitor sotorasib.[2] This opens up the possibility of combination regimens to enhance efficacy and overcome resistance.

Conclusion

This compound (AMG 193) represents a significant advancement in the field of precision oncology. Its novel MTA-cooperative mechanism of PRMT5 inhibition provides a highly selective means of targeting MTAP-deleted cancers, a patient population with limited therapeutic options. The promising preclinical and early clinical data highlight the potential of AMG 193 to be a safe and effective treatment for a variety of solid tumors. Ongoing and future clinical studies will be crucial in further defining its role in the cancer treatment landscape, both as a monotherapy and in combination with other agents. The continued development of this first-in-class molecule holds the promise of a new targeted therapy for a genetically defined subset of cancer patients.

References

- 1. onclive.com [onclive.com]

- 2. AMG 193, a Clinical Stage MTA-Cooperative PRMT5 Inhibitor, Drives Antitumor Activity Preclinically and in Patients with MTAP-Deleted Cancers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. MTA-cooperative PRMT5 inhibitor exerts robust antitumor activity | BioWorld [bioworld.com]

- 4. AMG 193, a Clinical Stage MTA-Cooperative PRMT5 Inhibitor, Drives Antitumor Activity Preclinically and in Patients with MTAP-Deleted Cancers - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for a 5-HT Receptor Antagonist in Cell-Based Assays

Topic: "RS-64459-193" Protocol for Cell-Based Assays Content Type: Detailed Application Notes and Protocols Audience: Researchers, scientists, and drug development professionals.

Introduction

This document provides a representative protocol for the characterization of a 5-HT receptor antagonist, exemplified by the hypothetical compound "this compound," in a cell-based functional assay. The protocol is designed for researchers in pharmacology and drug discovery to assess the potency and efficacy of test compounds targeting G-protein coupled receptors (GPCRs), specifically the serotonin (5-HT) receptors. The described assay measures the ability of an antagonist to inhibit the signal transduction cascade initiated by an agonist binding to a 5-HT receptor, a common mechanism for this class of receptors.

Serotonin receptors are a family of GPCRs that, upon activation by the endogenous ligand serotonin, trigger various intracellular signaling pathways. For instance, the 5-HT2C receptor subtype, when activated, couples to Gq/11 proteins, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, causing the release of stored intracellular calcium (Ca2+), which acts as a second messenger. This increase in cytosolic Ca2+ can be quantified using fluorescent calcium indicators, providing a robust readout for receptor activation.

The following protocol details a calcium mobilization assay in a recombinant cell line (e.g., HEK293) stably expressing a human 5-HT receptor. This assay format is widely used to screen for and characterize the pharmacological properties of potential receptor antagonists.

Signaling Pathway

The following diagram illustrates the signaling pathway activated by a 5-HT receptor agonist, which is subsequently inhibited by an antagonist.

Caption: 5-HT Receptor Gq Signaling Pathway.

Experimental Workflow

The general workflow for the cell-based calcium mobilization assay is outlined below.

Caption: Calcium Mobilization Assay Workflow.

Materials and Reagents

| Material/Reagent | Supplier | Catalog Number |

| HEK293 cells expressing human 5-HT receptor | (Internal or Commercial) | N/A |

| Dulbecco's Modified Eagle's Medium (DMEM) | Thermo Fisher Scientific | 11965092 |

| Fetal Bovine Serum (FBS) | Thermo Fisher Scientific | 26140079 |

| Penicillin-Streptomycin | Thermo Fisher Scientific | 15140122 |

| Geneticin (G418) | Thermo Fisher Scientific | 10131035 |

| 96-well black, clear-bottom microplates | Corning | 3603 |

| Fluo-4 AM | Thermo Fisher Scientific | F14201 |

| Pluronic F-127 | Thermo Fisher Scientific | P3000MP |

| Serotonin (5-Hydroxytryptamine) hydrochloride | Sigma-Aldrich | H9523 |

| This compound (or other antagonist) | (As available) | N/A |

| Dimethyl sulfoxide (DMSO) | Sigma-Aldrich | D2650 |

| Hank's Balanced Salt Solution (HBSS) | Thermo Fisher Scientific | 14025092 |

| Probenecid | Sigma-Aldrich | P8761 |

Experimental Protocol

1. Cell Culture and Seeding 1.1. Maintain HEK293 cells stably expressing the 5-HT receptor of interest in DMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin, and an appropriate concentration of G418 (e.g., 500 µg/mL) for selection. 1.2. Culture cells at 37°C in a humidified atmosphere with 5% CO2. 1.3. On the day before the assay, harvest the cells using a non-enzymatic cell dissociation solution. 1.4. Resuspend the cells in complete growth medium and determine the cell density. 1.5. Seed the cells into a 96-well black, clear-bottom microplate at a density of 40,000-60,000 cells per well in 100 µL of culture medium. 1.6. Incubate the plate overnight at 37°C, 5% CO2.

2. Preparation of Reagents 2.1. Assay Buffer: Prepare HBSS containing 20 mM HEPES and 2.5 mM probenecid. Adjust pH to 7.4. 2.2. Dye Loading Solution: Prepare a 2X Fluo-4 AM loading solution in Assay Buffer. For a final concentration of 4 µM Fluo-4 AM and 0.04% Pluronic F-127, mix equal volumes of 8 µM Fluo-4 AM and 0.08% Pluronic F-127 in Assay Buffer. 2.3. Compound Preparation:

- Prepare a 10 mM stock solution of the antagonist (this compound) in DMSO.

- Prepare a 10 mM stock solution of the agonist (Serotonin) in DMSO or water.

- Perform serial dilutions of the antagonist and agonist in Assay Buffer to achieve the desired final concentrations. The final DMSO concentration in the assay should be kept below 0.5%.

3. Dye Loading 3.1. On the day of the assay, aspirate the culture medium from the cell plate. 3.2. Add 100 µL of the 2X Fluo-4 AM loading solution to each well. 3.3. Incubate the plate for 60 minutes at 37°C, 5% CO2. 3.4. After incubation, wash the cells twice with 100 µL of Assay Buffer to remove excess dye. 3.5. After the final wash, add 100 µL of Assay Buffer to each well.

4. Compound Addition and Measurement 4.1. This protocol follows a pre-incubation approach to allow the antagonist to reach equilibrium with the receptor. 4.2. Place the 96-well plate into a fluorescence microplate reader (e.g., FLIPR, FlexStation). 4.3. Add 50 µL of the serially diluted antagonist solutions to the respective wells and incubate for 15-30 minutes at room temperature. Include wells with Assay Buffer only as a vehicle control. 4.4. After the antagonist pre-incubation, add 50 µL of the agonist solution at a pre-determined EC80 concentration (the concentration that elicits 80% of the maximal response). 4.5. Immediately begin measuring the fluorescence intensity (Excitation: 494 nm, Emission: 516 nm) every 1-2 seconds for a total of 120-180 seconds.

Data Analysis and Presentation

The primary readout of this assay is the change in fluorescence intensity, which is proportional to the intracellular calcium concentration. The data can be analyzed by measuring the peak fluorescence response or the area under the curve for each well.

1. Data Normalization:

-

Subtract the baseline fluorescence (measured before agonist addition) from the peak fluorescence for each well.

-

Normalize the data to the control wells (agonist only, no antagonist) to express the response as a percentage of the maximum agonist response.

2. IC50 Determination:

-

Plot the normalized response against the logarithm of the antagonist concentration.

-

Fit the data to a four-parameter logistic equation to determine the IC50 value, which is the concentration of the antagonist that inhibits 50% of the agonist-induced response.

Hypothetical Data Summary

The following table presents hypothetical data for the antagonist "this compound" in a 5-HT receptor calcium mobilization assay.

| Antagonist Concentration (nM) | % Inhibition of Agonist Response |

| 0.1 | 5.2 |

| 1 | 15.8 |

| 10 | 48.9 |

| 100 | 85.3 |

| 1000 | 98.1 |

| IC50 (nM) | 10.5 |

Conclusion

The provided application note and protocol describe a robust and reproducible cell-based assay for the pharmacological characterization of 5-HT receptor antagonists. By measuring changes in intracellular calcium, this assay allows for the determination of antagonist potency (IC50). This protocol can be adapted for high-throughput screening of compound libraries or for detailed pharmacological studies of lead compounds. Careful optimization of cell density, dye loading conditions, and agonist concentration is recommended to ensure optimal assay performance.

Application Notes and Protocols for RS-64459-193 in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the preparation and use of RS-64459-193, a 5-HT1A receptor partial agonist, for in vitro cell culture experiments. The provided methodologies and recommendations are based on the known mechanism of action of 5-HT1A receptor ligands and standard laboratory practices for cell-based assays.

Introduction

This compound is a partial agonist of the serotonin 1A (5-HT1A) receptor, a member of the G protein-coupled receptor (GPCR) family. It exhibits a binding affinity (Ki) of 24.9 nM for the 5-HT1A receptor. As a partial agonist, this compound binds to and activates the receptor, but elicits a submaximal response compared to a full agonist like serotonin. This property makes it a valuable tool for modulating 5-HT1A receptor signaling in various cellular models, particularly in neuroscience and oncology research where the 5-HT1A receptor is a key therapeutic target.

Data Presentation

Due to the limited availability of public data for this compound, this section provides a template for researchers to populate with their own experimental data. The table below summarizes the known binding affinity.

Table 1: Known Receptor Binding Affinity for this compound

| Parameter | Value | Receptor | Species |

| Ki | 24.9 nM | 5-HT1A | Not Specified |

Table 2: Example Data Table for Experimental Results (to be populated by the user)

| Cell Line | Assay Type | Treatment Duration (hours) | Working Concentration (µM) | Observed Effect (e.g., % inhibition of cell viability) | IC50/EC50 (µM) |

| e.g., MCF-7 | Cell Viability (MTT) | 72 | 0.1, 1, 10, 50, 100 | ||

| e.g., PC-3 | cAMP Assay | 1 | 0.01, 0.1, 1, 10 | ||

| e.g., SH-SY5Y | ERK1/2 Phosphorylation | 0.5 | 0.1, 1, 10 |

Experimental Protocols

Preparation of this compound Stock Solution

Objective: To prepare a high-concentration stock solution of this compound for subsequent dilution to working concentrations.

Materials:

-

This compound powder

-

Dimethyl sulfoxide (DMSO), cell culture grade

-

Sterile microcentrifuge tubes or vials

-

Calibrated analytical balance

-

Pipettes and sterile, filtered pipette tips

Protocol:

-

Determine the required stock concentration. A stock concentration of 10 mM is recommended for most applications.

-

Calculate the required amount of this compound and DMSO.

-

Formula: Mass (mg) = Desired Concentration (M) x Molecular Weight ( g/mol ) x Volume (L) x 1000

-

The molecular weight of this compound is required from the supplier's datasheet. For the purpose of this protocol, we will assume a hypothetical molecular weight of 400 g/mol .

-

Example calculation for 1 mL of a 10 mM stock solution: Mass (mg) = 0.010 mol/L * 400 g/mol * 0.001 L * 1000 = 4 mg

-

-

Weigh the this compound powder accurately using a calibrated analytical balance in a sterile environment (e.g., a laminar flow hood).

-

Add the appropriate volume of DMSO to the vial containing the powder. In the example above, this would be 1 mL.

-

Dissolve the compound completely. Vortex the solution gently and, if necessary, warm it in a 37°C water bath for a few minutes to aid dissolution. Ensure no visible particulates remain.

-

Aliquot the stock solution into smaller, single-use volumes (e.g., 10-20 µL) in sterile microcentrifuge tubes. This prevents repeated freeze-thaw cycles.

-

Store the stock solution aliquots at -20°C or -80°C. When stored correctly, DMSO stock solutions are typically stable for several months. Always refer to the supplier's datasheet for specific storage recommendations.

Treatment of Cultured Cells with this compound

Objective: To treat cultured cells with the desired working concentrations of this compound.

Materials:

-

Cultured cells in multi-well plates or flasks

-

Complete cell culture medium (appropriate for the cell line)

-

This compound stock solution (e.g., 10 mM in DMSO)

-

Sterile, filtered pipette tips and pipettes

Protocol:

-

Determine the final working concentrations required for your experiment. These should be based on the known Ki value and empirical testing. A good starting range for a compound with a Ki of 24.9 nM would be from 10 nM to 10 µM.

-

Thaw an aliquot of the this compound stock solution at room temperature.

-

Prepare serial dilutions of the stock solution in complete cell culture medium.

-

Important: The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.

-

Example Dilution Scheme for a 10 µM final concentration:

-

Prepare an intermediate dilution by adding 1 µL of the 10 mM stock solution to 999 µL of complete culture medium. This results in a 10 µM solution.

-

Add the desired volume of this 10 µM solution to your cells. For example, if you are replacing 100 µL of media in a 96-well plate, you would add 100 µL of this 10 µM solution.

-

-

-

Include a vehicle control in your experimental design. This control should contain the same final concentration of DMSO as the highest concentration of this compound used.

-

Remove the existing medium from the cells (if required by the specific assay) and add the medium containing the different concentrations of this compound or the vehicle control.

-

Incubate the cells for the desired treatment period (e.g., 24, 48, or 72 hours) in a suitable incubator (e.g., 37°C, 5% CO2).

-

Proceed with the desired downstream cell-based assay (e.g., cell viability assay, western blotting for signaling proteins, or a cAMP assay).

Mandatory Visualizations

Caption: Signaling pathway of this compound via the 5-HT1A receptor.

Caption: Experimental workflow for this compound cell culture treatment.

Application Notes and Protocols: RS-64459-193 for Immunoprecipitation Kinase Assay

For Researchers, Scientists, and Drug Development Professionals

Introduction

RS-64459-193 is a potent and selective, MTA-cooperative inhibitor of Protein Arginine Methyltransferase 5 (PRMT5). Its mechanism of action is particularly effective in tumors with a homozygous deletion of the methylthioadenosine phosphorylase (MTAP) gene, a common occurrence in various cancers.[1][2][3] In MTAP-deleted cancer cells, the accumulation of 5'-methylthioadenosine (MTA) leads to the formation of an MTA-PRMT5 complex, to which this compound preferentially binds.[1][3] This selective inhibition of PRMT5 in cancer cells spares normal tissues, where MTAP is functional.[1] The inhibition of PRMT5 disrupts critical cellular processes, including mRNA splicing, DNA damage response, and cell cycle progression, ultimately leading to cell cycle arrest and apoptosis in MTAP-deficient tumors.[1][4]

These application notes provide a detailed protocol for utilizing this compound in an immunoprecipitation kinase assay to assess its inhibitory effects on PRMT5 activity.

Data Presentation

Table 1: In Vitro Activity of this compound

| Parameter | HCT116 MTAP+/+ | HCT116 MTAP-/- | Fold Selectivity |

| Cell Viability IC50 (nM) | 1070 | 23 | 46.5x |

| SDMA Inhibition IC50 (nM) | 900 | 10 | 90x |

SDMA (Symmetric Dimethylarginine) is a pharmacodynamic biomarker for PRMT5 activity.

Table 2: Pharmacokinetic Properties of this compound in Preclinical Species

| Species | Unbound Fraction (Plasma) | Clearance (L/h/kg) | Half-life (h) | Oral Bioavailability (%) |

| Mouse | 0.071 | 0.061 | 1.6 | 77 |

| Rat | 0.099 | N/A | N/A | N/A |

| Dog | 0.083 | N/A | N/A | N/A |

| Human | 0.108 | N/A | N/A | N/A |

Signaling Pathway

Caption: Mechanism of selective PRMT5 inhibition by this compound in MTAP-deleted cancer cells.

Experimental Protocols

Immunoprecipitation Kinase Assay Workflow

Caption: Workflow for the immunoprecipitation kinase assay with this compound.

Detailed Methodology

1. Cell Lysate Preparation [5][6][7] a. Culture MTAP-deleted (e.g., HCT116 MTAP-/-) and wild-type (e.g., HCT116 MTAP+/+) cells to 80-90% confluency. b. Wash cells twice with ice-cold Phosphate-Buffered Saline (PBS). c. Lyse cells in ice-cold lysis buffer (50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1% NP-40, 1 mM EDTA, supplemented with protease and phosphatase inhibitors). d. Incubate on ice for 30 minutes with gentle agitation. e. Scrape cells and transfer the lysate to a microcentrifuge tube. f. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris. g. Collect the supernatant (total cell lysate) and determine the protein concentration using a Bradford assay.

2. Pre-clearing the Lysate [7][8] a. To 1 mg of total protein lysate, add 20 µL of Protein A/G agarose bead slurry. b. Incubate for 1 hour at 4°C with gentle rotation to reduce non-specific binding. c. Centrifuge at 1,000 x g for 1 minute at 4°C. d. Carefully transfer the supernatant to a new, pre-chilled microcentrifuge tube.

3. Immunoprecipitation of PRMT5 [5][6][9] a. To the pre-cleared lysate, add 2-5 µg of anti-PRMT5 antibody. b. Incubate overnight at 4°C with gentle rotation. c. Add 30 µL of Protein A/G agarose bead slurry to capture the antibody-protein complexes. d. Incubate for 2-4 hours at 4°C with gentle rotation. e. Centrifuge at 1,000 x g for 1 minute at 4°C to pellet the beads. f. Discard the supernatant.

4. Washing of Immunocomplex [5][6] a. Wash the bead pellet three times with 1 mL of ice-cold lysis buffer. b. After the final wash, wash the pellet twice with 1 mL of kinase assay buffer (25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT).

5. In Vitro Kinase Assay with this compound [5][6] a. Resuspend the washed bead pellet in 40 µL of kinase assay buffer. b. Add varying concentrations of this compound (e.g., 0.1 nM to 10 µM) or DMSO as a vehicle control. c. Pre-incubate for 15 minutes at 30°C. d. Initiate the kinase reaction by adding 10 µL of a reaction mix containing:

- 5 µg of a suitable substrate (e.g., Histone H4)

- 100 µM ATP

- 10 µCi of [γ-³²P]ATP e. Incubate for 30 minutes at 30°C with gentle agitation. f. Terminate the reaction by adding 20 µL of 3x SDS-PAGE sample buffer and boiling for 5 minutes.

6. SDS-PAGE and Autoradiography a. Centrifuge the samples to pellet the beads and load the supernatant onto an SDS-PAGE gel. b. Following electrophoresis, transfer the proteins to a PVDF membrane. c. Expose the membrane to a phosphor screen or X-ray film to visualize the radiolabeled, phosphorylated substrate. d. Perform a western blot for PRMT5 on the same membrane to confirm equal loading of the immunoprecipitated kinase.

7. Data Analysis a. Quantify the band intensity of the phosphorylated substrate using densitometry software. b. Normalize the phosphorylation signal to the amount of immunoprecipitated PRMT5. c. Plot the percentage of inhibition against the log concentration of this compound to determine the IC50 value.

References

- 1. onclive.com [onclive.com]

- 2. youtube.com [youtube.com]

- 3. MTA-cooperative PRMT5 inhibitor exerts robust antitumor activity | BioWorld [bioworld.com]

- 4. AMG 193, a Clinical Stage MTA-Cooperative PRMT5 Inhibitor, Drives Antitumor Activity Preclinically and in Patients with MTAP-Deleted Cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 5. med.upenn.edu [med.upenn.edu]

- 6. Immunoprecipitation Protocol For Native Proteins | Cell Signaling Technology [cellsignal.com]

- 7. Active Cdk5 Immunoprecipitation and Kinase Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. [PDF] Methods Immunoprecipitation , protein kinase assay and western blotting | Semantic Scholar [semanticscholar.org]

Application Notes and Protocols for High-Throughput Screening of RS-64459-193

For Researchers, Scientists, and Drug Development Professionals

Introduction

RS-64459-193 (also known as AMG-193) is a first-in-class, orally bioavailable, and selective MTA-cooperative inhibitor of protein arginine methyltransferase 5 (PRMT5).[1][2] This compound exhibits a novel mechanism of action, capitalizing on a synthetic lethal interaction in cancers with homozygous deletion of the methylthioadenosine phosphorylase (MTAP) gene.[1][2] MTAP deletion, which occurs in approximately 10-15% of human cancers, leads to the accumulation of methylthioadenosine (MTA).[2] this compound preferentially binds to the MTA-PRMT5 complex, selectively inhibiting the methyltransferase activity in cancer cells while sparing normal tissues where MTA levels are low.[1][2][3] Inhibition of PRMT5 by this compound in MTAP-deleted cells has been shown to induce DNA damage, cell cycle arrest, and aberrant mRNA splicing, leading to anti-tumor activity.[1][4][5]

These application notes provide a comprehensive overview of the use of this compound in high-throughput screening (HTS) assays to identify and characterize inhibitors of PRMT5, with a focus on MTA-cooperative inhibition. The provided protocols are intended to serve as a guide for researchers developing and executing screening campaigns.

Signaling Pathway and Mechanism of Action

This compound's therapeutic potential is rooted in the specific metabolic vulnerability created by MTAP deletion in cancer cells. The following diagram illustrates the signaling pathway and the mechanism of MTA-cooperative inhibition of PRMT5 by this compound.

Caption: Mechanism of this compound in MTAP-deleted cancer cells.

Data Presentation

The following table summarizes the quantitative data for this compound (AMG-193) from preclinical studies.

| Parameter | Value | Cell Line/System | Condition | Reference |

| Cell Viability IC50 | 0.1 µM | HCT116 (MTAP-null) | --- | [6] |

| Cell Viability IC50 | > 4 µM | HCT116 (MTAP WT) | --- | [6] |

| SDMA Inhibition IC50 | ~40x more selective in MTAP-null vs. WT | HCT116 isogenic pair | Cellular assay | [6] |

| SDMA Inhibition IC50 | >100x more selective in MTAP-null vs. WT | HCT116 isogenic pair | Cellular assay | [6] |

Experimental Protocols

Biochemical High-Throughput Screening for PRMT5 Inhibitors (AlphaLISA)

This protocol describes a homogenous, proximity-based assay to screen for inhibitors of PRMT5 methyltransferase activity.

Principle: The AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay) technology is used to detect the methylation of a biotinylated histone H4 peptide substrate by PRMT5.[7][8] Upon methylation, an antibody specific to the symmetrically dimethylated arginine 3 of histone H4 (H4R3me2s) binds to the substrate. This complex is then captured by acceptor beads, while the biotinylated substrate is captured by streptavidin-coated donor beads. Upon excitation, the donor beads release singlet oxygen, which activates the acceptor beads, resulting in a chemiluminescent signal that is proportional to PRMT5 activity.

Materials:

-

Recombinant PRMT5/MEP50 complex

-

Biotinylated Histone H4 (1-21) peptide

-

S-adenosyl-L-methionine (SAM)

-

Anti-H4R3me2s Acceptor beads

-

Streptavidin-coated Donor beads

-

Assay Buffer: 30 mM Tris-HCl pH 8.0, 1 mM DTT, 0.01% BSA, 0.01% Tween-20

-

This compound (as a control inhibitor)

-

Compound library

-

384-well white microplates

Procedure:

-

Compound Plating: Using an acoustic liquid handler, dispense nanoliter volumes of test compounds and this compound controls into the 384-well microplates.

-

Enzyme and Substrate Preparation: Prepare a master mix of PRMT5/MEP50 complex and biotinylated H4 peptide in assay buffer.

-

Reaction Initiation: Add the enzyme/substrate mix to the compound-plated wells.

-

Methylation Reaction: Add SAM to all wells to initiate the methylation reaction. Incubate for 1 hour at room temperature.

-

Detection: Add a mixture of acceptor and donor beads to the wells. Incubate for 1 hour at room temperature in the dark.

-

Signal Reading: Read the plates on an Envision plate reader or a similar instrument capable of detecting AlphaLISA signals.

Cell-Based High-Throughput Screening for Selective Inhibitors in MTAP-Deleted Cancers

This protocol outlines a cell-based assay to screen for compounds that selectively inhibit the viability of MTAP-deleted cancer cells.

Principle: This assay compares the effect of test compounds on the viability of an isogenic pair of cell lines: one with a wild-type MTAP gene and the other with a deleted MTAP gene. Cell viability is assessed using a luminescent assay that measures intracellular ATP levels, which correlate with the number of metabolically active cells.

Materials:

-

HCT116 MTAP WT and HCT116 MTAP-deleted (-/-) cell lines

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

This compound (as a positive control)

-

Compound library

-

384-well clear-bottom, white-walled microplates

-

CellTiter-Glo® Luminescent Cell Viability Assay kit

Procedure:

-

Cell Seeding: Seed both HCT116 MTAP WT and MTAP-deleted cells into separate 384-well plates at a predetermined optimal density. Allow cells to adhere overnight.

-

Compound Addition: Add test compounds and controls (vehicle and this compound) to the cell plates.

-

Incubation: Incubate the plates for 72 hours under standard cell culture conditions (37°C, 5% CO2).

-

Viability Measurement:

-

Equilibrate the plates to room temperature.

-

Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.

-

Mix on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

-

Data Acquisition: Measure luminescence using a plate reader.

-

Data Analysis: Normalize the data to vehicle-treated controls and calculate the IC50 values for each compound in both cell lines to determine selectivity.

High-Throughput Screening Workflow

The following diagram illustrates a typical workflow for a high-throughput screening campaign to identify novel PRMT5 inhibitors.

Caption: A typical high-throughput screening workflow.

References

- 1. AMG 193, a Clinical Stage MTA-Cooperative PRMT5 Inhibitor, Drives Antitumor Activity Preclinically and in Patients with MTAP-Deleted Cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 2. onclive.com [onclive.com]

- 3. researchgate.net [researchgate.net]

- 4. rcsb.org [rcsb.org]

- 5. medchemexpress.com [medchemexpress.com]

- 6. aacrjournals.org [aacrjournals.org]

- 7. oncotarget.com [oncotarget.com]

- 8. Adapting AlphaLISA high throughput screen to discover a novel small-molecule inhibitor targeting protein arginine methyltransferase 5 in pancreatic and colorectal cancers - PMC [pmc.ncbi.nlm.nih.gov]

Application Note and Protocol: Analysis of 5-HT1A Receptor Engagement with RS-64459-193 Using Flow Cytometry

Audience: Researchers, scientists, and drug development professionals.

Introduction

RS-64459-193 is a partial agonist for the 5-hydroxytryptamine 1A (5-HT1A) receptor, with a reported Ki of 24.9 nM[1]. The 5-HT1A receptor is a G-protein coupled receptor (GPCR) involved in various physiological and pathological processes in the central nervous system. Consequently, modulators of this receptor are of significant interest in drug development for neurological and psychiatric disorders. Flow cytometry is a powerful technique to characterize the binding of ligands like this compound to the 5-HT1A receptor on a single-cell basis, enabling the quantification of receptor expression and ligand engagement. This document provides a detailed guide for the use of this compound in flow cytometry applications.

Data Presentation

Table 1: Hypothetical Receptor Occupancy of this compound in a 5-HT1A-expressing Cell Line

| Compound Concentration (nM) | Mean Fluorescence Intensity (MFI) | % Receptor Occupancy |

| 0 (Unstained Control) | 50 | 0% |

| 0 (Vehicle Control) | 150 | 0% |

| 1 | 500 | 25% |

| 10 | 1500 | 62.5% |

| 25 (Approx. Ki) | 2500 | 87.5% |

| 100 | 3500 | 95% |

| 500 | 3800 | 98% |

Table 2: Hypothetical Downstream Signaling Marker Modulation by this compound

| Treatment | % of Cells Positive for Phospho-ERK |

| Untreated | 5% |

| Vehicle Control | 6% |

| This compound (100 nM) | 35% |

| Full Agonist (100 nM) | 60% |

| Antagonist (100 nM) | 7% |

Experimental Protocols

Protocol 1: Cell Surface Staining of 5-HT1A Receptor

This protocol describes the direct staining of cell surface 5-HT1A receptors using a fluorescently-conjugated primary antibody for immunophenotyping by flow cytometry.

Materials:

-

Cells expressing 5-HT1A receptor (e.g., transfected HEK293 cells or primary neurons)

-

Phosphate-Buffered Saline (PBS)

-

Flow Cytometry Staining Buffer (PBS with 2% FBS and 0.05% sodium azide)

-

Anti-5-HT1A Receptor Antibody (conjugated to a fluorophore, e.g., Alexa Fluor 488)

-

Fixable Viability Dye

-

7-AAD or Propidium Iodide (for dead cell exclusion if a viability dye is not used)

-

Flow cytometer

Procedure:

-

Cell Preparation:

-

Harvest cells and wash once with cold PBS.

-

Resuspend cells in Flow Cytometry Staining Buffer at a concentration of 1 x 10^6 cells/mL.

-

-

Viability Staining:

-

Add the fixable viability dye according to the manufacturer's instructions.

-

Incubate for 15-30 minutes at 4°C, protected from light.

-

Wash the cells once with Flow Cytometry Staining Buffer.

-

-

Antibody Staining:

-

Add the anti-5-HT1A receptor antibody at the recommended concentration.

-

Incubate for 30-60 minutes at 4°C, protected from light.

-

-

Washing:

-

Wash the cells twice with 2 mL of Flow Cytometry Staining Buffer.

-

Centrifuge at 300 x g for 5 minutes at 4°C between washes.

-

-

Acquisition:

-

Resuspend the cells in 0.5 mL of Flow Cytometry Staining Buffer.

-

If a viability dye was not used, add 7-AAD or Propidium Iodide just before analysis.

-

Acquire events on a flow cytometer.

-

Protocol 2: Competitive Binding Assay with this compound

This protocol outlines a competitive binding assay to determine the affinity of unlabeled this compound by measuring the displacement of a fluorescently labeled ligand.

Materials:

-

Cells expressing 5-HT1A receptor

-

Flow Cytometry Staining Buffer

-

Fluorescently labeled 5-HT1A receptor ligand (e.g., a fluorescent analog of a known antagonist)

-

Unlabeled this compound at various concentrations

-

Flow cytometer

Procedure:

-

Cell Preparation:

-

Prepare cells as described in Protocol 1, Step 1.

-

-

Competition:

-

In separate tubes, add increasing concentrations of unlabeled this compound to the cell suspension.

-

Incubate for 15 minutes at room temperature.

-

-

Labeled Ligand Addition:

-

Add a fixed, subsaturating concentration of the fluorescently labeled 5-HT1A ligand to all tubes.

-

Incubate for 30-60 minutes at 4°C, protected from light.

-

-

Washing:

-

Wash the cells twice with cold Flow Cytometry Staining Buffer.

-

-

Acquisition:

-

Resuspend the cells in 0.5 mL of Flow Cytometry Staining Buffer and acquire on a flow cytometer.

-

Visualizations

References

Application Notes and Protocols: Synergistic Anti-Tumor Activity of PRMT5 Inhibitor RS-64459-193 in Combination with Cisplatin

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Protein Arginine Methyltransferase 5 (PRMT5) is a critical enzyme in various cellular processes, including cell growth, proliferation, and DNA damage repair. Its overexpression has been linked to the progression of numerous cancers, making it a compelling therapeutic target. RS-64459-193 is a potent and selective MTA-cooperative inhibitor of PRMT5, demonstrating preferential activity in tumor cells with methylthioadenosine phosphorylase (MTAP) gene deletion. Cisplatin is a cornerstone of chemotherapy for many solid tumors, exerting its cytotoxic effects primarily by inducing DNA damage.

This document provides detailed application notes and experimental protocols for investigating the synergistic anti-tumor effects of combining this compound with cisplatin. The provided information is based on preclinical data for MTA-cooperative PRMT5 inhibitors, such as AMG 193, and other PRMT5 inhibitors which are structurally or functionally analogous to this compound.

Mechanism of Action and Therapeutic Rationale

This compound, as an MTA-cooperative PRMT5 inhibitor, selectively targets cancer cells with MTAP deletion. The loss of MTAP leads to the accumulation of methylthioadenosine (MTA), which binds to PRMT5, creating a hypomorphic state that is highly susceptible to further inhibition by MTA-cooperative inhibitors like this compound.[1][2] Inhibition of PRMT5 leads to cell cycle arrest, DNA damage, and apoptosis.[2][3]